1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine
Description
1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazine ring substituted with chlorophenyl and phenylprop-2-enyl groups, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2/c20-17(14-16-6-2-1-3-7-16)15-22-10-12-23(13-11-22)19-9-5-4-8-18(19)21/h1-9,14H,10-13,15H2/b17-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABYLOJWCLWQIT-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=CC2=CC=CC=C2)Cl)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C(=C/C2=CC=CC=C2)/Cl)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenylpiperazine and 2-chloro-3-phenylprop-2-enyl bromide.
Reaction Conditions: The reaction between 2-chlorophenylpiperazine and 2-chloro-3-phenylprop-2-enyl bromide is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions and purification methods is crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or phenylprop-2-enyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)piperazine: A simpler derivative with similar biological activities.
1-(3-chlorophenyl)piperazine: Another chlorophenyl-substituted piperazine with distinct properties.
1-(2-chlorophenyl)-4-phenylpiperazine: Lacks the phenylprop-2-enyl group but shares some pharmacological activities.
Uniqueness
1-(2-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
